molecular formula C21H24BrN3O2 B239752 2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B239752
M. Wt: 430.3 g/mol
InChI Key: BNXKBZIAYJYTRJ-UHFFFAOYSA-N
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Description

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C21H24BrN3O2 This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the coupling of the brominated benzamide with 4-(4-isobutyryl-1-piperazinyl)phenylamine under specific reaction conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the aid of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
  • N-(4-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • 4-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Uniqueness

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.3 g/mol

IUPAC Name

2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H24BrN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)17-9-7-16(8-10-17)23-20(26)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3,(H,23,26)

InChI Key

BNXKBZIAYJYTRJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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